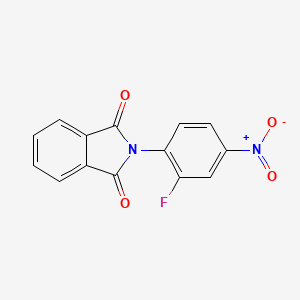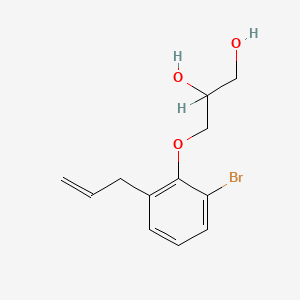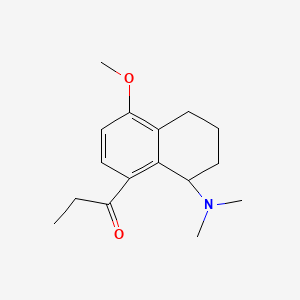
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is a chemical compound that belongs to the class of benzoylphenyl derivatives It is structurally related to ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide typically involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system. The reaction is carried out in the presence of neutral, open-chain non-cyclic ligands at a temperature range of -10 to +50 degrees Celsius . The mixture is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a bio-derived solvent like 2-methyltetrahydrofuran (2-MeTHF) under mild conditions (ambient temperature, 1 hour) can be employed . This method allows for the safe and efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of benzoylphenyl ketones or carboxylic acids.
Reduction: Formation of benzoylphenyl alcohols.
Substitution: Formation of various substituted benzoylphenyl derivatives.
Applications De Recherche Scientifique
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Mécanisme D'action
The mechanism of action of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is believed to be similar to that of ketoprofen. It likely involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins via the arachidonic acid pathway . This inhibition results in decreased levels of prostaglandins, which mediate pain, fever, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoprofen: A well-known NSAID with similar structural features and mechanism of action.
2-(3-Benzoylphenyl)propanoic acid: Another derivative with anti-inflammatory properties.
2-(3-Benzoylphenyl)propanohydroxamic acid: A compound with dual mechanisms of action, including anti-inflammatory and anticancer activities.
Uniqueness
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide stands out due to its unique structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance in research.
Propriétés
Numéro CAS |
59512-21-9 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-(3-benzoylphenyl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C18H19NO2/c1-13(18(21)19(2)3)15-10-7-11-16(12-15)17(20)14-8-5-4-6-9-14/h4-13H,1-3H3 |
Clé InChI |
ICEJJANOGABWPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)




![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)


![Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939769.png)
![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13939773.png)
![1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester](/img/structure/B13939777.png)

![3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939786.png)
